Cas no 1040654-69-0 (N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide)

N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound featuring a thiazole core functionalized with a 4-fluorobenzamide moiety and an ethylphenyl carbamoyl side chain. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for biologically active molecules. The presence of the fluorobenzamide group enhances binding affinity and metabolic stability, while the thiazole ring contributes to its heterocyclic diversity. The compound’s modular design allows for further derivatization, making it valuable for targeted drug discovery efforts. Its well-defined synthetic route ensures high purity and reproducibility, supporting research in pharmacological and biochemical applications.
N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide structure
1040654-69-0 structure
Product name:N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide
CAS No:1040654-69-0
MF:C21H20FN3O2S
MW:397.46580696106
CID:5752835
PubChem ID:42208574

N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
    • N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide
    • F5254-0246
    • 1040654-69-0
    • AKOS024503408
    • N-[4-[3-(4-ethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
    • Inchi: 1S/C21H20FN3O2S/c1-2-14-3-9-17(10-4-14)23-19(26)12-11-18-13-28-21(24-18)25-20(27)15-5-7-16(22)8-6-15/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,24,25,27)
    • InChI Key: GUUNZMZXRRBEIU-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC(=CC=2)F)=O)=NC(=C1)CCC(NC1C=CC(=CC=1)CC)=O

Computed Properties

  • Exact Mass: 397.12602622g/mol
  • Monoisotopic Mass: 397.12602622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 99.3Ų

N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5254-0246-20mg
N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide
1040654-69-0
20mg
$99.0 2023-09-10
Life Chemicals
F5254-0246-1mg
N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide
1040654-69-0
1mg
$54.0 2023-09-10
Life Chemicals
F5254-0246-2mg
N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide
1040654-69-0
2mg
$59.0 2023-09-10
Life Chemicals
F5254-0246-30mg
N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide
1040654-69-0
30mg
$119.0 2023-09-10
Life Chemicals
F5254-0246-10μmol
N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide
1040654-69-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5254-0246-4mg
N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide
1040654-69-0
4mg
$66.0 2023-09-10
Life Chemicals
F5254-0246-2μmol
N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide
1040654-69-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5254-0246-10mg
N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide
1040654-69-0
10mg
$79.0 2023-09-10
Life Chemicals
F5254-0246-5mg
N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide
1040654-69-0
5mg
$69.0 2023-09-10
Life Chemicals
F5254-0246-25mg
N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide
1040654-69-0
25mg
$109.0 2023-09-10

Additional information on N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide

Comprehensive Overview of N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide (CAS No. 1040654-69-0)

N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide, identified by its CAS No. 1040654-69-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a thiazole core with fluorobenzamide and ethylphenylcarbamoyl moieties, making it a subject of interest for drug discovery and molecular studies. Researchers are particularly intrigued by its potential applications in targeted therapies, given its modular design that allows for selective interactions with biological targets.

The compound's nomenclature reflects its intricate architecture: the 1,3-thiazol-2-yl group serves as a central scaffold, while the 4-fluorobenzamide and 4-ethylphenylcarbamoyl substituents contribute to its pharmacological profile. Such derivatives are often explored for their kinase inhibitory properties, a hot topic in oncology and inflammation research. Recent trends in AI-driven drug design have further amplified interest in this compound, as computational models predict its compatibility with proteins involved in cell signaling pathways.

From a synthetic chemistry perspective, CAS No. 1040654-69-0 exemplifies advancements in heterocyclic chemistry. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is renowned for its stability and versatility in medicinal chemistry. Coupled with the fluorobenzamide group—a common pharmacophore in CNS-active compounds—this structure aligns with current demands for fragment-based drug discovery (FBDD). Laboratories leveraging high-throughput screening (HTS) often prioritize such motifs due to their balanced lipophilicity and hydrogen-bonding capacity.

In the context of SEO optimization, queries like "thiazole derivatives in drug development" or "fluorobenzamide applications 2024" highlight user interest in this niche. The compound's CAS No. 1040654-69-0 is frequently searched alongside terms such as "small molecule inhibitors" and "structure-activity relationship (SAR)," reflecting its relevance in academic and industrial R&D. Additionally, discussions on green chemistry and sustainable synthesis of such compounds resonate with environmentally conscious researchers.

Beyond its chemical attributes, N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide embodies the convergence of computational biology and experimental validation. With the rise of precision medicine, its potential as a selective binder for disease-specific biomarkers is under scrutiny. Collaborative studies between chemists and bioinformaticians aim to decode its binding affinities using molecular docking simulations, a method increasingly popular in peer-reviewed literature.

Regulatory and safety profiles of CAS No. 1040654-69-0 are also critical to its adoption. While not classified as hazardous, its handling adheres to standard Good Laboratory Practices (GLP). The compound's logP and solubility data—key metrics in ADME (Absorption, Distribution, Metabolism, Excretion) studies—are frequently analyzed to assess its drug-likeness, a priority for pharmaceutical developers.

In summary, N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide represents a compelling case study in modern drug discovery. Its structural complexity, coupled with emerging applications in AI-augmented research and therapeutic targeting, positions it as a molecule of enduring scientific value. As the demand for novel bioactive scaffolds grows, this compound will likely remain a focal point for interdisciplinary innovation.

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